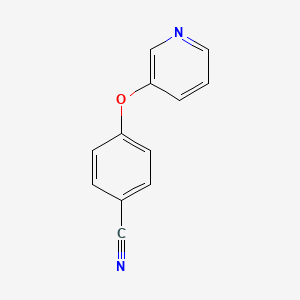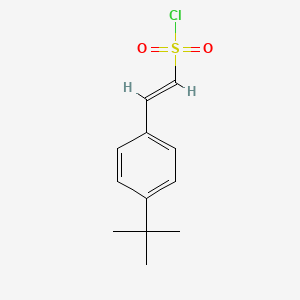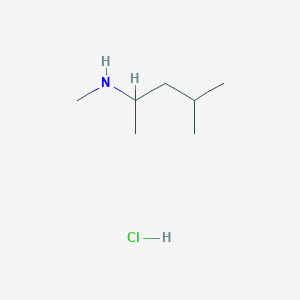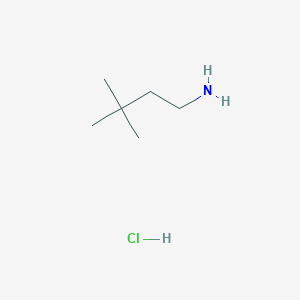![molecular formula C17H20ClNO2 B1389447 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline CAS No. 1040685-04-8](/img/structure/B1389447.png)
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline
Vue d'ensemble
Description
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline (5-Cl-NMPA) is an important chemical compound that has been used in a variety of scientific research applications. It is a substituted aniline that contains a chlorine atom and two methoxy groups. 5-Cl-NMPA has been used in organic synthesis, as a reagent in biochemical and physiological studies, and as a catalyst in laboratory experiments.
Applications De Recherche Scientifique
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, in the synthesis of heterocyclic compounds, and in the synthesis of pharmaceuticals. It has also been used in biochemical and physiological studies as a reagent for the detection of specific proteins and enzymes. In addition, 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been used as a catalyst in laboratory experiments for the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline is not fully understood. However, it is known that it is a strong nucleophile and can react with a variety of substrates. It is also known that it can form hydrogen bonds with other molecules, which can facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline are not fully understood. However, it is known that it can interact with a variety of proteins and enzymes, and can be used in biochemical and physiological studies. In addition, 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been shown to have antimicrobial activity, and has been used in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline in laboratory experiments has several advantages. It is a stable compound, and can be stored for long periods of time without degradation. It is also a strong nucleophile, and can react with a variety of substrates. In addition, it can form hydrogen bonds with other molecules, which can facilitate the formation of new compounds.
However, there are also some limitations to the use of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline in laboratory experiments. It is a toxic compound, and should be handled with care. In addition, it is a reactive compound, and can react with other compounds that are present in the reaction mixture.
Orientations Futures
The future directions for 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline are numerous. It can be used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in laboratory experiments. In addition, it can be used in biochemical and physiological studies, and in the detection of specific proteins and enzymes. Furthermore, it can be used in the development of new antimicrobial agents, and in the treatment of bacterial infections. Finally, it can be used in the development of new materials and compounds, and as a reagent in the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
5-chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-8-9-14(18)10-15(12)19-11-13(2)21-17-7-5-4-6-16(17)20-3/h4-10,13,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXJDVAGDXKSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(C)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)
![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)
![N-[4-(Heptyloxy)benzyl]-3-isobutoxyaniline](/img/structure/B1389371.png)
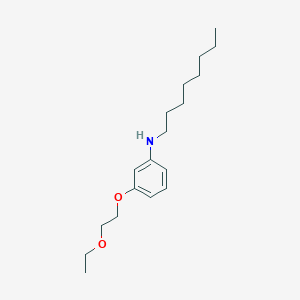
![N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine](/img/structure/B1389374.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)
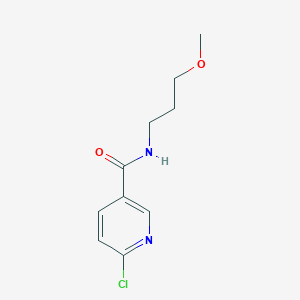
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)
